Enhanced Nuclease Resistance vs. Unmodified RNA: 3000-4800-Fold Serum Half-Life Improvement
Oligonucleotides containing 2'-O-methyl modifications demonstrate dramatically increased stability in biological fluids. In a study of hammerhead ribozymes, substitution of most ribose residues with 2'-O-methyl nucleotides, along with specific 2'-modifications, resulted in serum half-lives of 5-8 hours, compared to only 0.1 minutes for the all-RNA parent [1]. This represents a 3,000- to 4,800-fold increase in stability. While this is a composite effect including other modifications, the primary contributor to nuclease resistance is the 2'-OMe group. This enhanced stability is a direct consequence of the 2'-OMe group's steric hindrance of nuclease access to the phosphodiester backbone .
| Evidence Dimension | Serum Half-Life |
|---|---|
| Target Compound Data | 5-8 hours (in modified ribozyme context) |
| Comparator Or Baseline | All-RNA parent ribozyme: 0.1 minutes |
| Quantified Difference | 3,000-fold to 4,800-fold increase |
| Conditions | Human serum and other biological fluids |
Why This Matters
This quantifies the substantial gain in oligonucleotide persistence required for effective in vivo applications, a primary driver for selecting 2'-OMe amidites over unmodified RNA amidites.
- [1] Beigelman, L. et al. Chemical modification of hammerhead ribozymes. Catalytic activity and nuclease resistance. J. Biol. Chem. 270, 25702-25708 (1995). View Source
